molecular formula C22H24O2 B14285245 (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone

(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone

Cat. No.: B14285245
M. Wt: 320.4 g/mol
InChI Key: VSSQZOJJQVIVRA-UHFFFAOYSA-N
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Description

(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone is a chemical compound with the molecular formula C17H22O2 It is known for its unique structure, which includes a benzoyl group attached to a cyclopentyl ring that is further substituted with phenylmethanone

Preparation Methods

The synthesis of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride and 2,2,3-trimethylcyclopentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Signal Transduction: It may affect signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone can be compared with other similar compounds, such as:

    1-(3-Benzoyl-1,2,2-trimethylcyclopentyl)ethanone: This compound has a similar structure but differs in the position of the benzoyl group.

    1-(3-Benzoyl-2,2,3-trimethylcyclopentyl)ethanone: Another closely related compound with slight variations in the cyclopentyl ring substitution.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

(3-benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone

InChI

InChI=1S/C22H24O2/c1-21(2)18(19(23)16-10-6-4-7-11-16)14-15-22(21,3)20(24)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3

InChI Key

VSSQZOJJQVIVRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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